molecular formula C20H21N3 B8646146 4-(4-Benzylpiperazino)quinoline

4-(4-Benzylpiperazino)quinoline

Cat. No.: B8646146
M. Wt: 303.4 g/mol
InChI Key: PHJTYAGBXNZZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazino)quinoline is a synthetic organic compound featuring a quinoline scaffold linked to a benzylpiperazine moiety. This specific architecture is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The integration of the quinoline and piperazine fragments, a strategy known as molecular hybridization, is designed to produce hybrid molecules with enhanced or dual biological activities . Research into structurally related 4-piperazinylquinoline derivatives has demonstrated potent antiproliferative activity against renal cancer cell lines, suggesting its potential application as a valuable scaffold in oncology research . Furthermore, piperazine-containing compounds are frequently investigated for their affinity to neurological targets, such as sigma receptors, which are implicated in the modulation of neurotransmitters and offer pathways for researching neuropsychiatric conditions . The molecular framework of this compound also bears resemblance to cores used in antimalarial research, highlighting the versatility of the quinoline-piperazine chemotype in infectious disease studies . As a building block, it enables researchers to explore structure-activity relationships (SAR) and optimize properties like solubility and binding affinity. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)quinoline

InChI

InChI=1S/C20H21N3/c1-2-6-17(7-3-1)16-22-12-14-23(15-13-22)20-10-11-21-19-9-5-4-8-18(19)20/h1-11H,12-16H2

InChI Key

PHJTYAGBXNZZOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Quinoline Derivatives

Quinoline derivatives exhibit diverse biological activities depending on substituent type and position. Below is a comparative analysis of 4-(4-Benzylpiperazino)quinoline with key analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives
Compound Name Substituent Molecular Weight Key Properties/Activities Toxicity/Safety Profile
This compound Benzylpiperazine 303.41* Hypothesized: Antitumor, antimicrobial Not reported
4-(4-Methylpiperazino)benzo[g]quinoline Methylpiperazine 220.26 Antitubercular activity Unknown
4-(p-Dimethylaminostyryl)quinoline Dimethylaminostyryl 274.39 Antitumor activity (historical studies) Poisonous; reproductive toxin
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline Adamantyl, fluorophenyl 347.43 Potent antituberculosis agent Not reported
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline Methoxybenzoyl-piperazine 361.4 Undisclosed (structural complexity) N/A

*Calculated based on molecular formula $ C{20}H{21}N_3 $.

Key Observations:

Substituent Lipophilicity: The benzyl group in this compound increases lipophilicity compared to methylpiperazine analogs (e.g., 4-(4-Methylpiperazino)benzo[g]quinoline) . This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity: Antitumor: Styrylquinolines (e.g., 4-(p-Dimethylaminostyryl)quinoline) demonstrated early antitumor activity but exhibited high toxicity . Antimicrobial: Adamantyl-substituted quinolines showed potent antitubercular effects due to bulky substituents enhancing target binding .

Toxicity: Piperazine-containing compounds generally exhibit moderate toxicity, but styryl derivatives like 4-(p-Dimethylaminostyryl)quinoline are notably toxic (LD$_{Lo}$: 160 mg/kg in mice) and carcinogenic .

Pharmacokinetic Considerations

  • Benzylpiperazine vs. Methylpiperazine : The benzyl group may prolong metabolic half-life compared to methyl due to reduced cytochrome P450-mediated oxidation.
  • Styryl vs. Adamantyl Substituents : Styryl groups improve tissue penetration but increase toxicity risks, whereas adamantyl groups balance bulk and target specificity .

Preparation Methods

Reaction Conditions and Optimization

In a protocol adapted from Process A in the 1996 patent (EP0209843A2), 4-chloroquinoline is reacted with 4-benzylpiperazine in the presence of a base such as triethylamine. The reaction is conducted in anhydrous toluene under reflux (110–120°C) for 8–12 hours, achieving yields of 65–75% after purification via column chromatography. Microwave irradiation, as demonstrated in a 2020 study, can reduce reaction times to 30–60 minutes while maintaining comparable yields (70–78%). Key variables affecting efficiency include:

  • Solvent polarity : Non-polar solvents (toluene, xylene) minimize side reactions compared to polar aprotic solvents.

  • Base strength : Triethylamine outperforms weaker bases like potassium carbonate in deprotonating the piperazine nucleophile.

Mechanistic Insights

The SNAr mechanism proceeds via a two-step process:

  • Formation of a Meisenheimer complex through attack of the piperazine nitrogen on the electron-deficient C4 of quinoline.

  • Elimination of the chloride leaving group, stabilized by the aromatic system’s resonance.

Reductive Amination of 4-Quinolinecarboxaldehyde

An alternative route employs reductive amination to couple 4-quinolinecarboxaldehyde with 4-benzylpiperazine. This method, validated in a 2018 study, avoids the need for pre-functionalized halogenated quinolines.

Synthetic Protocol

  • Aldehyde synthesis : 4-Methylquinoline is oxidized to 4-quinolinecarboxaldehyde using Dess–Martin periodinane.

  • Reductive amination : The aldehyde is reacted with 4-benzylpiperazine in the presence of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in methanol at room temperature. Yields range from 60% to 82%, depending on the reducing agent and stoichiometry.

Advantages and Limitations

  • Advantages : Mild conditions, compatibility with sensitive functional groups.

  • Limitations : Requires synthesis of the aldehyde precursor, adding an extra step compared to SNAr.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating quinoline-piperazine coupling reactions. A 2020 study demonstrated that microwave heating at 150°C for 20 minutes in solvent-free conditions achieved 85% yield for analogous quinoline-piperidine derivatives. Adapting this protocol to this compound could involve:

  • Mixing 4-chloroquinoline, 4-benzylpiperazine, and a catalytic amount of potassium iodide.

  • Irradiating at 150°C for 30 minutes under inert atmosphere.

Comparative Analysis of Methods

Method Conditions Yield Time Key Advantages
Nucleophilic SubstitutionToluene, 110°C, 8–12 hours65–75%LongSimple setup, high reproducibility
Reductive AminationMethanol, rt, 12–24 hours60–82%ModerateNo halogenated precursors required
Microwave-AssistedSolvent-free, 150°C, 30 minutes~85%*ShortRapid, energy-efficient

*Extrapolated from analogous reactions.

Recent Advances in Catalysis and Solvent Systems

Catalyst Optimization

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, highlighted in a 2022 study, improved yields in quinoline-functionalization reactions by 15–20% under solvent-free conditions. While this study focused on pyrimidoquinolines, the principles apply broadly to C–N bond formation in heterocycles.

Solvent-Free Protocols

Eliminating solvents reduces purification complexity and environmental impact. For example, a 2025 review noted that solvent-free SNAr reactions at 130°C achieved 78% yield for chloroquinoline derivatives .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Answer:
  • Four-Parameter Logistic Model : Fit sigmoidal curves using GraphPad Prism to calculate Hill slopes and R² values .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (α = 0.05) .

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